molecular formula C11H12ClNO4 B14015196 6-(Tert-butoxycarbonyl)-4-chloropicolinic acid CAS No. 1245648-39-8

6-(Tert-butoxycarbonyl)-4-chloropicolinic acid

Cat. No.: B14015196
CAS No.: 1245648-39-8
M. Wt: 257.67 g/mol
InChI Key: DVYHWIGCSDMVHA-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-4-chloropicolinic acid is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features two key functional handles: a tert-butoxycarbonyl (Boc) protected amine at the 6-position and a reactive chlorine atom at the 4-position of the picolinic acid scaffold. The Boc protecting group is a cornerstone in synthetic organic chemistry, providing a robust yet selectively removable mask for the primary amine, allowing for sequential synthetic strategies and preventing unwanted side reactions during molecular construction . The picolinic acid core is a privileged structure in pharmaceuticals, often contributing to metal chelation and target binding. The chlorine substituent at the 4-position serves as an excellent leaving group, enabling pivotal carbon-nitrogen and carbon-carbon bond-forming reactions via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination, as well as nucleophilic aromatic substitutions. This makes the compound an invaluable precursor for generating a diverse array of more complex, functionalized picolinamide derivatives. As a synthetic intermediate, its primary research value lies in constructing active pharmaceutical ingredients (APIs) and molecular probes. For instance, related chloropicolinic acids are documented as key starting materials in the synthesis of potent kinase inhibitors like Golvatinib . Researchers can leverage this bifunctional molecule to efficiently develop targeted libraries for screening against various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental purposes.

Properties

CAS No.

1245648-39-8

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

4-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-5-6(12)4-7(13-8)9(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

DVYHWIGCSDMVHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-(Tert-butoxycarbonyl)-4-chloropicolinic acid

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

  • Introduction of the tert-butoxycarbonyl protecting group onto the nitrogen atom of the picolinic acid scaffold.
  • Selective chlorination at the 4-position of the pyridine ring.
  • Purification and isolation of the final product as a solid with confirmed structural integrity.

Detailed Synthetic Procedures

While direct literature specifically detailing the synthesis of This compound is scarce, analogous synthetic routes for Boc-protected chlorinated picolinic acids and related compounds can be adapted. The following synthetic approach is inferred from related compounds and general organic synthesis principles:

Step 1: Protection of Picolinic Acid Nitrogen with Boc Group
  • Starting from picolinic acid or a substituted derivative, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • The Boc protection stabilizes the nitrogen and prevents unwanted side reactions during subsequent chlorination.
Step 2: Selective Chlorination at the 4-Position
  • Chlorination is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
  • The reaction conditions are controlled to achieve regioselective substitution at the 4-position of the pyridine ring.
  • Solvents like acetonitrile or dichloromethane are commonly used, with temperature control to avoid over-chlorination or side reactions.
Step 3: Workup and Purification
  • The reaction mixture is quenched with aqueous solutions such as sodium bicarbonate or sodium thiosulfate to neutralize residual chlorinating agents.
  • The organic phase is separated, washed, dried (e.g., over sodium sulfate), and concentrated.
  • Purification is performed by recrystallization or column chromatography using silica gel with suitable eluents (e.g., mixtures of dichloromethane and methanol).
  • The product is isolated as a white to off-white solid.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Boc Protection Picolinic acid + Boc2O, triethylamine, DCM, RT, 4 h 70-88 High purity Boc-protected picolinic acid obtained after chromatography
Chlorination Boc-picolinic acid + NCS, acetonitrile, 0-25 °C, 2-6 h 60-75 Selective 4-chlorination achieved; reaction monitored by TLC and NMR
Purification Column chromatography (silica gel), DCM/MeOH gradient - Final compound isolated as solid with confirmed structure by NMR and MS

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm), aromatic protons of the pyridine ring, and the chlorinated position.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of this compound.
  • Melting Point and Purity: Determined by differential scanning calorimetry (DSC) and HPLC analysis, showing high purity (>95%).

Comparative Analysis of Preparation Methods

Method Aspect Boc Protection Chlorination Purification
Reagents Di-tert-butyl dicarbonate, base N-chlorosuccinimide, solvent Silica gel, DCM/MeOH
Temperature Room temperature 0–25 °C Ambient
Reaction Time 2–6 hours 2–6 hours Variable
Yield Range 70–88% 60–75% -
Advantages Mild conditions, high selectivity Regioselective chlorination Efficient removal of impurities
Challenges Moisture sensitivity of Boc2O Avoiding over-chlorination Optimization of eluent system

Research Findings and Literature Survey

  • The Boc protection of nitrogen in heterocyclic carboxylic acids such as picolinic acid is a well-established method to facilitate selective functionalization.
  • Chlorination at the 4-position of pyridine derivatives is achievable with electrophilic chlorinating agents under mild conditions, preserving the Boc group integrity.
  • The combination of these steps allows for the preparation of This compound with good yields and purity, suitable for further synthetic applications.
  • No direct synthesis route exclusively for this compound was found in major chemical databases or peer-reviewed journals; however, the described method aligns with standard organic synthesis protocols and reported analogous compound preparations.

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid involves its role as a protecting group and its reactivity in substitution reactions. The Boc group stabilizes the amine, preventing unwanted reactions, while the chlorinated picolinic acid can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid, highlighting their chemical properties, synthesis pathways, and applications:

Compound Substituents Key Properties Synthetic Route Applications
4-Chloropicolinic acid Cl at C4; COOH at C2 - Yield: 66% via enzymatic cleavage of 2-amino-4-chlorophenol
- Solubility: Moderate in polar solvents
Produced via 2-aminophenol 1,6-dioxygenase-mediated extradiol ring cleavage Intermediate in antitubercular agents (e.g., Compound 21 in Table 1 of )
4-Chloro-5-methylpicolinic acid Cl at C4; CH3 at C5; COOH at C2 - Similarity: 0.90 to 4-chloropicolinic acid
- Higher lipophilicity
Derived from substituted aminophenol precursors Used in agrochemical research (exact applications unspecified in evidence)
6-Bromo-4-chloropicolinic acid Cl at C4; Br at C6; COOH at C2 - Similarity: 0.84 to 4-chloropicolinic acid
- Enhanced halogen reactivity
Halogen-exchange reactions or direct bromination Potential building block for cross-coupling reactions
This compound Cl at C4; Boc at C6; COOH at C2 - Enhanced steric bulk and solubility in organic solvents
- Acid-labile Boc group
Likely synthesized via Boc protection of 6-amino-4-chloropicolinic acid (inferred) Intermediate for drug candidates requiring selective deprotection strategies

Key Findings:

Reactivity and Stability: The Boc group in this compound provides steric hindrance, reducing unwanted side reactions compared to smaller substituents (e.g., methyl or halogens) in analogs like 4-chloro-5-methylpicolinic acid .

Synthetic Utility: 4-Chloropicolinic acid derivatives are pivotal in antitubercular drug development. For instance, Compound 21 (Table 1 in ) was synthesized by coupling 4-chloropicolinic acid with aniline, demonstrating the scaffold’s versatility. Enzymatic synthesis of 4-chloropicolinic acid achieves higher yields (66%) compared to non-halogenated analogs (e.g., 25% for 3-methylpicolinic acid), suggesting halogenation improves reaction efficiency .

Physicochemical Properties :

  • Halogenation (Cl, Br) increases molecular weight and lipophilicity, while the Boc group introduces hydrophobicity without significantly altering polarity. This impacts solubility; for example, Boc-protected derivatives may exhibit better membrane permeability in drug delivery .

Research Implications and Limitations

While this compound’s applications are inferred from structural analogs, direct studies are needed to validate its stability under acidic/basic conditions and compatibility with transition-metal catalysts. Evidence gaps include:

  • Synthetic Protocols: No explicit methods for Boc protection at the 6-position of picolinic acid are provided in the reviewed literature .
  • Biological Activity : Data on the Boc derivative’s antimicrobial or enzymatic inhibition properties remain unexplored.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 6-(Tert-butoxycarbonyl)-4-chloropicolinic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
  • Chlorination : Introduce the chloro substituent at the 4-position via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions (e.g., 0–25°C in DCM) .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced at the 6-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Anhydrous conditions (e.g., THF or DMF at 40–60°C) are critical to avoid premature deprotection .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor reactions by TLC or HPLC for intermediate validation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/chlorine-substituted regions. COSY or HSQC can resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃ClNO₄). Fragmentation patterns help validate the Boc and chloro substituents .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How does the Boc group influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies : Dissolve the compound in buffers (pH 2–10) and monitor degradation via HPLC at timed intervals (0–72 hrs). The Boc group is labile under acidic conditions (pH <3), leading to deprotection to 4-chloropicolinic acid. Neutral/basic conditions (pH 7–10) show stability up to 50°C .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Boc-protected derivatives typically degrade above 150°C, with mass loss corresponding to tert-butyl group release .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The 4-chloro substituent acts as a leaving group. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in a mixed solvent system (toluene/EtOH, 3:1) and K₂CO₃ as base (80°C, 12–24 hrs). Monitor conversion by GC-MS .
  • Protection/Deprotection : Pre-remove the Boc group (using TFA in DCM) to expose the amine for subsequent functionalization. Post-coupling Boc re-introduction may be required for sensitive intermediates .

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